8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
説明
特性
IUPAC Name |
4-bromo-10-(3,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF2N2O3/c1-18-8-14(11-5-9(19)6-15(25-2)16(11)26-18)22-17(24)23(18)10-3-4-12(20)13(21)7-10/h3-7,14H,8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGFKTFRWNGKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899986-88-0) is a synthetic compound that belongs to the class of oxadiazocins. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 425.2 g/mol. Its structure features a bromine atom and difluorophenyl moiety that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.2 g/mol |
| CAS Number | 899986-88-0 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one exhibit significant antimicrobial properties. For instance, tricyclic compounds have shown promising results against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest it may possess similar effects.
Anticancer Potential
Research into related oxadiazocins has revealed potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In particular, studies have focused on the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.
Case Studies
- In Vitro Studies : A study involving a series of oxadiazocin derivatives showed that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines. The presence of bromine and difluorophenyl groups was associated with enhanced activity.
- Animal Models : In vivo experiments using animal models have demonstrated that compounds with similar structures can effectively reduce tumor size when administered at specific dosages.
Structure-Activity Relationship (SAR)
The biological activity of 8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can be analyzed through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity |
| Difluorophenyl Group | Enhances binding affinity |
| Methoxy Group | Modulates electronic properties |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Methodology :
Structural comparisons employ Tanimoto coefficients (based on MACCS or Morgan fingerprints) and graph-based similarity measures (). These methods quantify overlap in functional groups, stereochemistry, and scaffold topology.
Key Comparisons :
8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (): Differences: Replacement of the 3,4-difluorophenyl group with a phenethyl chain reduces aromaticity and introduces conformational flexibility. Similarities: Shared bromo and methyl substituents suggest comparable metabolic pathways or reactivity. Tanimoto Score: Estimated >65% similarity using Morgan fingerprints due to identical core and substituent positions .
Aglaithioduline (): A phytocompound compared to SAHA (a histone deacetylase inhibitor). Despite differing scaffolds, both compounds share ~70% similarity in molecular properties (e.g., logP, hydrogen bond donors/acceptors), suggesting overlapping pharmacokinetic behavior .
Methanobenzo-dioxocin derivatives (): Compounds like (2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-... feature hydroxylated aryl groups instead of halogens. These substitutions enhance water solubility but reduce blood-brain barrier permeability compared to the target compound .
Bioactivity and Target Profiling
highlights that structurally similar compounds cluster into groups with correlated bioactivity profiles . For example:
- Benzoxadiazocinones with halogenated aryl groups (e.g., bromo, fluoro) show preferential binding to kinase domains or epigenetic enzymes due to their hydrophobic character.
- In contrast, hydroxylated analogs () exhibit antioxidant or anti-inflammatory activity, likely due to phenolic radical-scavenging capacity .
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Molecular Properties
Computational and Experimental Challenges
- Graph Comparison Limitations : The compound’s fused polycyclic system poses computational challenges for graph isomorphism-based methods (NP-hard problem), making fingerprint-based metrics more practical for high-throughput screening .
- Bioactivity Data Gaps: Limited experimental data on the target compound necessitates reliance on quantitative structure-activity relationship (QSAR) models trained on analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
